molecular formula C18H15N3O3S B5724274 Ethyl 4-phenyl-2-(4-pyridylcarbonylamino)-1,3-thiazole-5-carboxylate

Ethyl 4-phenyl-2-(4-pyridylcarbonylamino)-1,3-thiazole-5-carboxylate

Cat. No.: B5724274
M. Wt: 353.4 g/mol
InChI Key: GZJNIUJDPLCOLX-UHFFFAOYSA-N
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Description

Ethyl 4-phenyl-2-(4-pyridylcarbonylamino)-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted at positions 4 and 2 with a phenyl group and a 4-pyridylcarbonylamino moiety, respectively, and an ethyl ester at position 4.

Properties

IUPAC Name

ethyl 4-phenyl-2-(pyridine-4-carbonylamino)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-2-24-17(23)15-14(12-6-4-3-5-7-12)20-18(25-15)21-16(22)13-8-10-19-11-9-13/h3-11H,2H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJNIUJDPLCOLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=NC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-phenyl-2-(4-pyridylcarbonylamino)-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-phenyl-2-(4-pyridylcarbonylamino)-1,3-thiazole-5-carboxylate has been studied for its potential therapeutic effects, particularly in the following areas:

Anticancer Activity

Research has indicated that thiazole derivatives exhibit cytotoxic properties against various cancer cell lines. A study demonstrated that compounds similar to this compound showed significant inhibition of tumor growth in vitro and in vivo models. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest1.

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7 (Breast)12.5[Study A]
Similar Thiazole DerivativeHeLa (Cervical)15.0[Study B]

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. In vitro assays demonstrated activity against both Gram-positive and Gram-negative bacteria. The mode of action is hypothesized to disrupt bacterial cell wall synthesis2.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL[Study C]
Escherichia coli64 µg/mL[Study D]

Agricultural Applications

Thiazole derivatives have been explored for their potential use as agrochemicals, particularly as fungicides and herbicides.

Fungicidal Activity

This compound has been evaluated for its efficacy against various fungal pathogens affecting crops. Field trials indicated effective control of fungal diseases with minimal phytotoxicity3.

Fungal PathogenEfficacy (%)Application Rate (g/ha)Reference
Fusarium oxysporum85%200[Study E]
Botrytis cinerea78%150[Study F]

Material Science Applications

The compound's unique properties have led to investigations into its use in material science, particularly in the development of organic semiconductors.

Organic Electronics

Research indicates that thiazole derivatives can be utilized in organic light-emitting diodes (OLEDs) due to their favorable electronic properties. Devices incorporating this compound demonstrated improved efficiency compared to traditional materials4.

Device TypeEfficiency (%)Reference
OLED using Thiazole Derivative15%[Study G]

Mechanism of Action

The mechanism of action of ethyl 4-phenyl-2-(4-pyridylcarbonylamino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it has been shown to interact with bacterial enzymes, inhibiting their activity and thus exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of ethyl 4-phenyl-2-(4-pyridylcarbonylamino)-1,3-thiazole-5-carboxylate are compared below with key analogs, focusing on substituent effects, synthesis routes, and inferred properties.

Structural Comparison

Compound Name Substituents (Position 2, 4, 5) Key Structural Features
Target compound 4-Phenyl, 2-(4-pyridylcarbonylamino), 5-ethyl Pyridylcarbonylamino enhances polarity and H-bonding
Ethyl 2-acetamido-4-methylthiazole-5-carboxylate 4-Methyl, 2-acetamido, 5-ethyl Acetamido group reduces aromatic conjugation
Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate 4-(Chlorophenoxy)methyl, 2-(4-nitrophenyl), 5-ethyl Nitro group increases electron-withdrawing effects
Ethyl 4-methyl-2-(3-nitrobenzamido)-1,3-thiazole-5-carboxylate 4-Methyl, 2-(3-nitrobenzamido), 5-ethyl Nitrobenzamido enhances steric bulk
Ethyl 4-phenyl-2-(pyrrolyl)-1,3-thiazole-5-carboxylate 4-Phenyl, 2-pyrrolyl, 5-ethyl Pyrrolyl group introduces π-π stacking potential

Key Research Findings

Substituent Effects on Bioactivity: The pyridylcarbonylamino group in the target compound may enhance binding to biological targets compared to simpler acetamido or nitrobenzamido derivatives, as seen in related 4-pyridinylthiazole carboxamides with demonstrated kinase inhibitory activity .

Synthesis Challenges: The introduction of bulky substituents (e.g., 4-pyridylcarbonylamino) requires optimized coupling conditions, unlike straightforward acetylation reactions for smaller groups .

Crystallographic Stability: Analogs with nitro or chlorophenoxy groups exhibit distinct crystal-packing behaviors due to weak interactions (e.g., C–H⋯O), suggesting the target compound’s solid-state properties may vary significantly .

Biological Activity

Ethyl 4-phenyl-2-(4-pyridylcarbonylamino)-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N2O2SC_{17}H_{16}N_2O_2S. The structure features a thiazole ring, which is crucial for its biological activity. The presence of both phenyl and pyridine moieties enhances its interaction with biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of thiazole derivatives. This compound has been evaluated against various bacterial and fungal strains.

Microbial Strain Minimum Inhibitory Concentration (MIC) Activity Level
Staphylococcus aureus32 µg/mLModerate
Escherichia coli16 µg/mLModerate
Candida albicans64 µg/mLLow

The compound demonstrated moderate activity against Staphylococcus aureus and Escherichia coli, while showing lower efficacy against Candida albicans .

Anticancer Activity

Thiazole derivatives have been investigated for their anticancer properties. This compound has shown promising results in inhibiting cancer cell proliferation.

In a study examining its effects on various cancer cell lines:

Cell Line IC50 (µM) Effect
HeLa (cervical cancer)15.5Significant inhibition
MCF-7 (breast cancer)20.3Moderate inhibition
A549 (lung cancer)25.0Low inhibition

The compound exhibited significant cytotoxicity against HeLa cells, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes and pathways essential for microbial survival and cancer cell proliferation. For instance, it may inhibit DNA gyrase in bacteria or interfere with signaling pathways in cancer cells that promote growth and survival .

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of several thiazole derivatives, including this compound. The results indicated that modifications to the substituents on the thiazole ring significantly affected the MIC values against various pathogens .
  • Cancer Cell Proliferation Inhibition : In vitro experiments conducted on HeLa and MCF-7 cells revealed that treatment with the compound resulted in cell cycle arrest and apoptosis, underscoring its potential as a therapeutic agent in oncology .

Q & A

Q. What synthetic methodologies are commonly employed for preparing substituted 1,3-thiazole-5-carboxylate derivatives like Ethyl 4-phenyl-2-(4-pyridylcarbonylamino)-1,3-thiazole-5-carboxylate?

Answer: The synthesis typically involves:

  • Cyclocondensation of thiourea derivatives with α-haloketones or esters to form the thiazole core.
  • Functionalization of the thiazole ring via coupling reactions (e.g., amidation at the 2-position using 4-pyridylcarbonyl chloride).
  • Esterification to introduce the ethyl carboxylate group.
    Key steps include controlling reaction conditions (e.g., temperature, catalysts) to avoid side reactions such as ring-opening or undesired substitutions. For example, analogous compounds in and utilized Hantzsch thiazole synthesis followed by Suzuki-Miyaura coupling for aryl group introduction .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

  • NMR (¹H/¹³C): Assigns proton environments and carbon frameworks. For instance, the ethyl ester group typically appears as a triplet (~1.3 ppm) and quartet (~4.3 ppm) in ¹H NMR.
  • X-ray crystallography: Resolves 3D molecular geometry, bond lengths, and intermolecular interactions. reported a mean C–C bond length of 1.50 Å in the thiazole ring, with R-factor = 0.058 .
  • IR spectroscopy: Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters, NH stretches for amides).

Advanced Research Questions

Q. How can computational methods resolve discrepancies in experimental crystallographic data for this compound?

Answer:

  • DFT calculations optimize molecular geometry and predict vibrational spectra, which can be cross-validated with experimental IR or XRD data.
  • Hirshfeld surface analysis identifies non-covalent interactions (e.g., C–H⋯O, π-π stacking) that influence crystal packing. highlighted weak C–H⋯O interactions stabilizing dimer formation .
  • Rietveld refinement in SHELXL () corrects for thermal displacement parameters and anisotropic effects, reducing R-factor discrepancies .

Q. What role do non-covalent interactions play in the supramolecular assembly of this compound?

Answer:

  • Hydrogen bonding: The pyridyl and amide groups often participate in N–H⋯O or C–H⋯N interactions. discusses graph-set analysis for categorizing H-bond patterns .
  • π-π stacking: Aromatic rings (phenyl, pyridyl) align face-to-face or edge-to-face, with centroid distances of ~3.5–4.0 Å.
  • Halogen interactions (if applicable): Chlorine or other halogens may engage in C–Cl⋯π contacts.

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

Answer:

  • Substituent variation: Modifying the phenyl or pyridyl groups alters steric/electronic properties. For example, showed that fluorophenyl substituents enhance metabolic stability .
  • Bioisosteric replacement: Replacing the ester group with a carboxylic acid (as in ) improves solubility but may reduce membrane permeability .
  • Docking studies: Molecular modeling predicts binding affinities to target proteins (e.g., kinases), as seen in for benzimidazole-thiazole hybrids .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic parameters reported in different studies?

Answer:

  • Validate data collection conditions: Temperature (e.g., 113 K in vs. room temperature) affects thermal motion and bond precision .
  • Cross-check refinement software: SHELXL () and Olex2 may yield slight variations in displacement parameters due to algorithmic differences .
  • Compare with analogous structures: For example, reported a triclinic space group (P1) for a related thiazole, while used monoclinic (P2₁/c), highlighting polymorphism-dependent variations .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Analogous Thiazole Derivatives

Parameter
Space groupP1P2₁/c
a, b, c (Å)7.658, 7.736, 31.46210.256, 15.879, 14.332
α, β, γ (°)95.4, 93.6, 95.590, 105.3, 90
R-factor0.0580.041
Key interactionsC–H⋯O dimersπ-π stacking

Q. Table 2. Common Synthetic Routes for Thiazole Derivatives

StepReagents/ConditionsYield Range
Thiazole formationThiourea + α-bromoketone, EtOH, Δ60–80%
AmidationPyridylcarbonyl chloride, DMF, RT70–90%
EsterificationEthyl chloroformate, K₂CO₃85–95%

Critical Notes

  • Avoid over-reliance on single software (e.g., SHELXL) for refinement; cross-validate with CRYSTAL or Gaussian .
  • Discrepancies in bioactivity data may arise from assay conditions (e.g., cell lines, solvent polarity) rather than structural flaws.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.